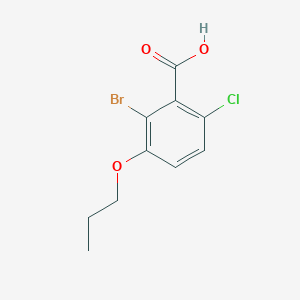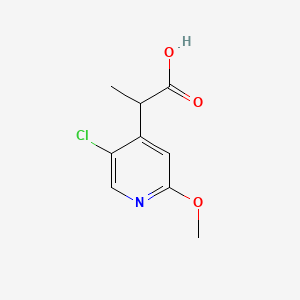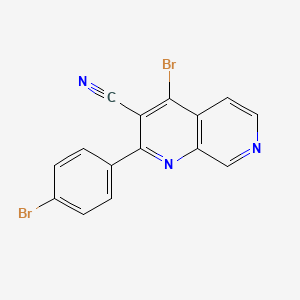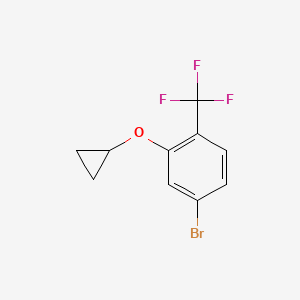![molecular formula C15H15ClN2O2S B14020821 N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)
N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound is characterized by the presence of a Schiff base, which is formed by the condensation of an amine with an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-methylbenzaldehyde with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Schiff base moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The presence of the chloro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a thiazole ring instead of a sulfonamide group.
(Z)-1-(3,4-dichlorophenyl)-N-[(Z)-[2-[(S)-methoxy-(3-methyl-1,2-oxazol-5-yl)methyl]phenyl]methylideneamino]ethanimine: Contains a dichlorophenyl group and an oxazole ring.
Uniqueness
N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of a Schiff base and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and methyl groups further enhances its properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15ClN2O2S |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-3-6-14(7-4-11)21(19,20)18-17-10-13-5-8-15(16)12(2)9-13/h3-10,18H,1-2H3/b17-10- |
InChI Key |
RUTVVMXCWIXMCO-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine](/img/structure/B14020799.png)
![Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14020809.png)


![isobutyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate](/img/structure/B14020823.png)


